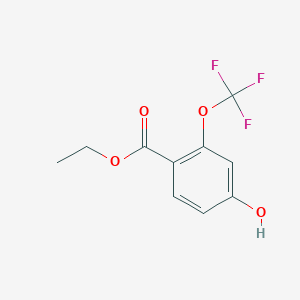

Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Description

Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate (CAS: 1261477-66-0) is a fluorinated benzoate ester with the molecular formula C₁₀H₉F₃O₄ and a molecular weight of 250.17 Da. Its structure features a hydroxyl (-OH) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2) on the aromatic ring, with an ethyl ester moiety at C1 ().

Properties

IUPAC Name |

ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-2-16-9(15)7-4-3-6(14)5-8(7)17-10(11,12)13/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHIMBNFJOBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.

Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 4-Hydroxy-2-(Trifluoromethoxy)Benzoate and Analogues

*LogP values estimated using fragment-based methods.

†Estimated lower LogP due to hydroxyl group polarity.

‡Predicted based on substituent contributions.

Key Observations:

Substituent Effects on Polarity: The hydroxyl group in this compound reduces its LogP compared to non-hydroxylated analogues (e.g., Ethyl 4-(trifluoromethoxy)benzoate), enhancing water solubility .

Spectroscopic Signatures : The hydroxyl group produces a broad IR peak near 3325 cm⁻¹, while the trifluoromethoxy group influences electronic transitions, as seen in solvatochromic studies of similar dyes in polymer matrices .

Reactivity : The hydroxyl group serves as a reactive site for further functionalization (e.g., esterification or etherification), as demonstrated in iodonium salt-mediated coupling reactions .

Notable Findings:

- Catalytic Efficiency : Ethyl 4-(trifluoromethoxy)benzoate is synthesized via palladium-catalyzed esterification with yields up to 76%, highlighting the efficiency of transition-metal catalysis in introducing trifluoromethoxy groups .

- Functional Group Tolerance: this compound’s hydroxyl group allows for regioselective modifications, unlike its non-hydroxylated analogues .

Biological Activity

Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

This compound can be synthesized through various chemical pathways, often involving the introduction of the trifluoromethoxy group into the benzoate structure. The synthesis typically involves the reaction of 4-hydroxybenzoic acid derivatives with trifluoromethylating agents under controlled conditions. The purity and yield of the compound can be optimized through careful selection of solvents and reaction temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported at 1.25 mg/mL for both organisms . This suggests potential applications in treating infections caused by these pathogens.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and HCT-116 (colon cancer), with IC50 values ranging from 13.6 µg/mL to 22.5 µg/mL . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, highlighting its potential as an anticancer agent.

Antiviral Activity

Recent investigations have identified this compound as a candidate for antiviral applications. It has demonstrated activity against viruses such as Chikungunya, with IC50 values around 0.44 µM . This antiviral efficacy positions it as a potential therapeutic option in managing viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethoxy group enhances lipophilicity, which may facilitate membrane penetration and interaction with biological targets. Comparative studies with related compounds suggest that modifications in the benzoate structure can significantly influence biological outcomes, emphasizing the importance of SAR in drug design .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of substituted benzoates, including this compound, against Mycobacterium tuberculosis. Results indicated that this compound exhibited moderate activity with an MIC of 6.25 µg/mL, suggesting its potential role in tuberculosis therapy .

- Anticancer Mechanism : In a cellular model, this compound was shown to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and reduced cell viability in cancer cells . This finding supports further exploration into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.